methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
Description
Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate (IUPAC name) is a synthetic triazole derivative with a benzoyl ester group and a sulfur-linked acetamide bridge. Its core structure comprises a 1,2,4-triazole ring substituted with an amino group at position 4 and a phenyl group at position 3.
Properties
IUPAC Name |
methyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-26-17(25)13-9-5-6-10-14(13)20-15(24)11-27-18-22-21-16(23(18)19)12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVJTUNBKGLYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves the condensation of methyl benzoate with various substituents. The process includes elemental analysis, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data to confirm the structure . The reaction conditions often involve the use of glacial acetic acid and acetic anhydride under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the sulfanyl group.
Substitution: The amino and phenyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated derivatives .
Scientific Research Applications
Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with microbial enzymes and proteins. The triazole ring is known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell lysis and death . Additionally, the compound may interfere with bacterial DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and physicochemical properties are influenced by substituent variations on the triazole ring, aromatic groups, and ester functionalities. Below is a systematic comparison with key analogs:
Substituent Effects on the Triazole Ring and Aromatic Groups
Key Observations:
- Heterocyclic Substituents (): Furan-2-yl and pyridinyl groups introduce polar interactions, improving solubility and anti-exudative/agonist activity.
- Steric Effects : Bulky groups (e.g., isopropylphenyl in OLC-12) may hinder binding in some contexts but improve specificity in others .
Key Observations:
- Higher Yields with Ethyl Substituents: Ethyl-substituted triazoles (e.g., compound 16) show improved yields (55%) compared to nitro/methyl variants (45–52%) .
- Melting Points : Electron-withdrawing groups (e.g., nitro in compound 18) correlate with higher melting points (273–274°C) due to increased crystallinity .
Biological Activity
Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a compound derived from the triazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.47 g/mol. The structure features a triazole ring which is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5OS |
| Molecular Weight | 367.47 g/mol |
| Purity | ≥ 95% |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess potent antibacterial and antifungal activities. A study demonstrated that certain triazole derivatives had Minimum Inhibitory Concentrations (MICs) comparable to or better than standard antibiotics against resistant strains such as Staphylococcus aureus and E. coli .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. The presence of sulfur in the triazole structure enhances its ability to interact with biological targets involved in cancer progression. For example, mercapto-substituted triazoles have shown promise in chemoprevention and chemotherapy against various cancer cell lines . The compound's ability to inhibit specific enzymes involved in tumor growth is a focal point in ongoing research.
Antiviral and Anti-inflammatory Activities
Recent studies have highlighted the antiviral potential of triazole compounds. They have been evaluated for their efficacy against viral infections, demonstrating the ability to inhibit viral replication through various mechanisms . Additionally, anti-inflammatory properties have been noted, suggesting that these compounds could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the triazole ring and substituents on the phenyl groups can significantly influence potency and selectivity.
Key Findings
- Substituent Effects : Electron-donating groups on the phenyl ring enhance antibacterial activity.
- Chain Length : The length of alkyl chains attached to the triazole affects its interaction with target proteins.
- Hybridization : Combining triazole with other pharmacophores can lead to synergistic effects and improved efficacy .
Case Study 1: Antibacterial Efficacy
A series of synthesized triazole derivatives were tested against various bacterial strains. One compound exhibited an MIC of 0.25 μg/mL against MRSA, outperforming standard treatments like vancomycin . This highlights the potential for developing new antibiotics based on this scaffold.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that certain triazole derivatives induced apoptosis in cancer cells at low concentrations. The mechanism involved the inhibition of specific kinases crucial for cell survival . This suggests that further exploration could lead to novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
